molecular formula C13H12N2O4S B020349 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid CAS No. 110284-79-2

2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Cat. No. B020349
M. Wt: 292.31 g/mol
InChI Key: DFQPVZIMUBRHGM-UHFFFAOYSA-N
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Description

“2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid” is a chemical compound with potential relevance in various fields of chemistry and materials science. This compound belongs to a class of chemicals that include pyrimidinyl and benzoic acid derivatives, which are often explored for their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-methylsufonyl4,6-dimethoxypyrimidine with dihydroxy benzoic acid in the presence of potassium carbonate and potassium hydroxide in aromatic hydrocarbon solvents. These compounds exhibit herbicidal activity, indicating the potential agricultural applications of similar molecules (Waghmare, S., Raut, S., Gokhale, L., & Sahu, P., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino benzoate, was determined using single-crystal X-ray diffraction, showcasing the intricate arrangement of atoms and bonds within the molecule. This detailed structural information is crucial for understanding the compound's chemical behavior and interactions (Wu Juna, 2003).

Chemical Reactions and Properties

Chemical reactions involving “2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid” derivatives can include the formation of organotin(IV) complexes, which have been studied for their catalytic and biological activities. These reactions offer insights into the compound's reactivity and potential applications in catalysis and biochemistry (Xanthopoulou, M. et al., 2008).

Scientific Research Applications

  • Synthesis of New Heterocyclic Compounds : 2-(6-Azauracil-5-yl)benzoic acid and its thio analogue, a related compound, can be used to prepare new heterocyclic compounds and functional derivatives (Hejsek, Slouka, Bekárek, & Lyčka, 1992).

  • Herbicidal Activity : 6-Chloro-2-(4,6-dimethoxypyrimidin-2-yl)thiosalicylic acid, a similar compound, shows promise as a cotton field herbicide due to its reduced phytotoxicity and effectiveness against broadleaf weeds (Nezu, Wada, Saitoh, Takahashi, & Miyazawa, 1996).

  • Synthesis of Herbicide Intermediates : A method for synthesizing the intermediate 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate, a key component of the herbicide Bispyribac-sodium, was demonstrated with high yield and minimal environmental impact (Yuan-xiang, 2008).

  • DNA Interaction and Spectroscopic Properties : A synthesized compound related to 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid was shown to have no disruptive effect on pBR 322 DNA, with its spectroscopic properties aligning with DFT results (Karabacak Atay, Duman, Gökalp, Tilki, & Ozdemir Kart, 2018).

  • Structural Studies : The crystal structure of compounds synthesized using 2-(4,6-dimethoxypyrimidin-2-ylsulfan-yl)benzoic acid was explored, revealing a U-shaped conformation (Wu, Chen, Wang, & Zhang, 2005).

Safety And Hazards

The safety information available indicates that “2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid” is an irritant .

properties

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQPVZIMUBRHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371211
Record name 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

CAS RN

110284-79-2
Record name 2-[(4,6-Dimethoxy-2-pyrimidinyl)thio]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110284-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Wu, KX Zhou, H Yang, GQ Song, YH Li… - European Journal of …, 2019 - Elsevier
Since pyrithiobac (PTB) is a successful commercial herbicide with very low toxicity against mammals, it is worth exploring its derivatives for an extensive study. Herein, a total of 35 novel …
Number of citations: 26 www.sciencedirect.com

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